molecular formula C4H8N2O2 B14668755 2-Methyl-3-nitrosooxazolidine CAS No. 39884-53-2

2-Methyl-3-nitrosooxazolidine

Cat. No.: B14668755
CAS No.: 39884-53-2
M. Wt: 116.12 g/mol
InChI Key: WZXMHOWKASEOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-nitrosooxazolidine is a heterocyclic organic compound with the molecular formula C4H8N2O2 It is a member of the oxazolidine family, characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-nitrosooxazolidine can be synthesized through several methods. One common approach involves the reaction of monoethanolamine with nitrosating agents under controlled conditions . The reaction typically requires an acidic medium and a temperature range of 0-5°C to ensure the formation of the desired nitroso compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitrosooxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxyacetic acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted oxazolidines depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-nitrosooxazolidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nitroso group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitrosooxazolidine involves its ability to interact with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential therapeutic effects, such as inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-nitrosooxazoline
  • 2-Methyl-3-nitrosooxazole
  • 2-Methyl-3-nitrosooxazolidinone

Uniqueness

2-Methyl-3-nitrosooxazolidine stands out due to its specific ring structure and the presence of both methyl and nitroso groups. This combination imparts unique reactivity and potential applications compared to other similar compounds. For instance, the presence of the nitroso group makes it particularly useful in nitrosation reactions and as a biochemical probe.

Properties

CAS No.

39884-53-2

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

2-methyl-3-nitroso-1,3-oxazolidine

InChI

InChI=1S/C4H8N2O2/c1-4-6(5-7)2-3-8-4/h4H,2-3H2,1H3

InChI Key

WZXMHOWKASEOKI-UHFFFAOYSA-N

Canonical SMILES

CC1N(CCO1)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.